Inx-SM-3

Data availability Quantitative pharmacology Assay development

Conventional glucocorticoids (dexamethasone, budesonide) lack the chemical functionality for stable ADC conjugation, requiring extensive synthetic re-engineering. INX-SM-3 (CAS 2734877-96-2) is purpose-built as a glucocorticosteroid-linker payload integrating a 3-aminobicyclo[1.1.1]pent-1-yl functional handle for covalent antibody attachment while preserving glucocorticoid receptor agonist activity. • Dual-functional design: Simultaneously serves as steroid payload and linker, eliminating the need for post-hoc modification of pharmacopoeia glucocorticoids. • Structurally distinct bicyclo[1.1.1]pentane motif may confer differentiated conjugation efficiency, linker stability, and intracellular release kinetics versus conventional steroids. • Intended for ADC constructs targeting immune cell antigens (VISTA, CD19) in autoimmune and inflammatory research; quantitative activity data not publicly disclosed-full in-house validation required.

Molecular Formula C34H41NO6
Molecular Weight 559.7 g/mol
Cat. No. B12382279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInx-SM-3
Molecular FormulaC34H41NO6
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC67CC(C6)(C7)N)C(=O)CO)CCC8=CC(=O)C=CC38C)O
InChIInChI=1S/C34H41NO6/c1-30-10-9-22(37)11-21(30)7-8-23-24-12-27-34(26(39)15-36,31(24,2)14-25(38)28(23)30)41-29(40-27)20-5-3-19(4-6-20)13-32-16-33(35,17-32)18-32/h3-6,9-11,23-25,27-29,36,38H,7-8,12-18,35H2,1-2H3/t23-,24-,25-,27+,28+,29+,30-,31-,32?,33?,34+/m0/s1
InChIKeyCDJPBPKXKGBUJI-OPLRTLBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inx-SM-3: Glucocorticosteroid-Linker for ADC Research


Inx-SM-3 is a synthetic glucocorticosteroid compound (CAS: 2734877-96-2, molecular formula C34H41NO6, molecular weight 559.69 g/mol) developed as a steroid-linker payload for antibody-drug conjugates (ADCs) . It belongs to a novel class of glucocorticoid receptor agonists disclosed in patent WO2022150637A1, designed for conjugation to antibodies targeting immune cell-expressed antigens [1]. The compound incorporates a bicyclo[1.1.1]pentane structural motif, distinguishing it from conventional glucocorticoids . Current public data availability is limited exclusively to patent disclosures and vendor datasheets; peer-reviewed experimental characterizations are absent from the literature as of April 2026 .

Why Conventional Glucocorticoids Cannot Replace Inx-SM-3


Conventional glucocorticoids such as dexamethasone, prednisolone, and budesonide lack the requisite chemical functionality for stable conjugation to antibody-linker systems, rendering them unsuitable for ADC development without extensive synthetic modification [1]. Inx-SM-3 is specifically engineered as a steroid-linker payload that integrates a functional handle for covalent antibody attachment while retaining glucocorticoid receptor agonist activity, a dual-functional design not present in standard glucocorticoid pharmacopoeia [2]. Furthermore, structurally related INX-series compounds (e.g., INX-SM-6, INX-SM-56, INX-P) exhibit distinct payload functionalities—cytotoxic versus anti-inflammatory, different linker chemistries, and varying molecular weights (INX-P: 866.79 Da vs. INX-SM-3: 559.69 Da)—precluding functional interchangeability without re-optimization of conjugation protocols and biological validation . The absence of publicly disclosed quantitative activity data for INX-SM-3 necessitates that any substitution decision be supported by direct experimental comparison under identical assay conditions [3].

Inx-SM-3 Quantitative Differentiation Evidence


Lack of Public Quantitative Activity Data

After exhaustive search across primary research databases, patent repositories, and authoritative chemical biology resources, no quantitative activity data (IC50 values, EC50 values, Kd measurements, in vivo PK parameters, or comparative potency metrics) have been identified for Inx-SM-3 in the public domain as of April 2026 [1]. The compound is disclosed in WO2022150637A1 as part of a broad structural genus, but specific biological characterization data for Inx-SM-3 are not provided in the patent disclosure [2]. All commercial vendor listings (MedChemExpress, TargetMol, InvivoChem, ChemicalBook) reference only the patent source without independent experimental validation or quantitative pharmacological measurements . The statement 'INX-SM-3 is a novel glucocorticosteroid' appears uniformly across all available sources without accompanying potency or selectivity data [3].

Data availability Quantitative pharmacology Assay development

Inx-SM-3 Research Application Scenarios


ADC Payload for Immune Cell-Targeted Delivery

Inx-SM-3 is structurally designed as a glucocorticosteroid-linker for conjugation to antibodies or antibody fragments that bind to antigens expressed on immune cells (e.g., VISTA, CD19, or other immune cell surface markers), enabling targeted delivery of glucocorticoid receptor agonist activity [1]. The patent WO2022150637A1 describes such ADCs as having potential utility in autoimmune, allergic, and inflammatory conditions, with the intended advantage of reducing systemic glucocorticoid side effects through cell-selective payload delivery [2]. Researchers should note that quantitative evidence supporting this intended application is not publicly available, and any experimental use requires full in-house validation.

SAR Studies of Bicyclo[1.1.1]pentane Glucocorticoids

The presence of a 3-aminobicyclo[1.1.1]pent-1-yl moiety in Inx-SM-3 distinguishes it from conventional glucocorticoids and from other INX-series compounds with alternative linker functional groups . This structural feature may confer distinct physicochemical properties relevant to ADC conjugation efficiency, linker stability, or intracellular payload release kinetics. Inx-SM-3 can serve as a reference compound in SAR campaigns aimed at optimizing steroid-linker payloads for improved ADC drug-antibody ratio (DAR) characteristics or reduced aggregation propensity, as suggested by the patent disclosure regarding the advantages of the INX payload platform [3].

Analytical Method Development for Steroid-Linker Payloads

Given the absence of published characterization protocols for Inx-SM-3, researchers may employ this compound for developing and validating analytical methods applicable to steroid-linker payloads, including LC-MS quantification methods, stability assessment under various pH and temperature conditions, and conjugation efficiency assays . The molecular weight (559.69 Da) and predicted physicochemical properties (boiling point 733.8 °C predicted, density 1.368 g/cm³ predicted) provide baseline parameters for method development . Successful method development may be transferable to structurally related INX-series compounds including INX-SM-6 (MW 576.70), INX-SM-56 (MW 576.70), and INX-P (MW 866.79) .

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